molecular formula C18H24N6O2 B3015043 N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine CAS No. 714292-77-0

N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B3015043
CAS No.: 714292-77-0
M. Wt: 356.43
InChI Key: PUFJQSDUWGLRHU-UHFFFAOYSA-N
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Description

N²-(4-Methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative characterized by a 5-nitro group and substitutions at the N² and C6 positions. The N² position is modified with a 4-methylbenzyl group, while the C6 position bears a 3-methylpiperidin-1-yl substituent. The nitro group at C5 may enhance electron-deficient properties, influencing binding interactions with biological targets, while the bulky 4-methylbenzyl and 3-methylpiperidin-1-yl groups likely contribute to steric effects and solubility profiles.

Properties

IUPAC Name

2-N-[(4-methylphenyl)methyl]-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-12-5-7-14(8-6-12)10-20-18-21-16(19)15(24(25)26)17(22-18)23-9-3-4-13(2)11-23/h5-8,13H,3-4,9-11H2,1-2H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFJQSDUWGLRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine core using a mixture of concentrated nitric and sulfuric acids.

    Substitution with 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached through a nucleophilic substitution reaction, where the pyrimidine core is treated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of 3-Methylpiperidin-1-yl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by different nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~), hydrogen gas (H~2~) with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~).

Major Products

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Amino derivatives where the nitro group is reduced to an amino group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the context of cancer treatment and antiviral applications.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has shown promise as a potential anticancer agent due to its ability to target specific pathways involved in tumor growth and metastasis.

  • Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes or signaling pathways that are critical for cancer cell survival and proliferation. For instance, it may act as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .

Antiviral Activity

In addition to its anticancer effects, this compound has been investigated for its antiviral properties, particularly against viruses from the Flaviviridae family, including Hepatitis C Virus (HCV).

  • Research Findings : Studies have demonstrated that certain pyrimidine derivatives can effectively inhibit HCV replication in vitro, suggesting that this compound may possess similar properties .

General Synthetic Route

The general synthetic pathway includes:

  • Formation of the Pyrimidine Core : Starting with appropriate precursors such as 2-amino-4-nitropyrimidine.
  • Substitution Reactions : Introducing the 4-methylbenzyl and 3-methylpiperidinyl groups through nucleophilic substitution reactions.
  • Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.

Case Study on Synthesis

A detailed case study highlighted a specific synthesis method involving microwave-assisted reactions that significantly reduced reaction times while improving yields . This method exemplifies modern advancements in synthetic organic chemistry.

Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer and viral infections.

Potential Use in Neurological Disorders

Emerging research suggests that compounds with similar structures may influence neurological pathways, potentially offering therapeutic benefits for conditions like Alzheimer's disease or other neurodegenerative disorders due to their ability to cross the blood-brain barrier (BBB) effectively .

Mechanism of Action

The mechanism of action of N2-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

a) N²-(4-Methoxyphenyl)-6-(4-Methylpiperidin-1-yl)-5-Nitropyrimidine-2,4-diamine

  • Substituents :
    • N²: 4-Methoxyphenyl (electron-donating methoxy group).
    • C6: 4-Methylpiperidin-1-yl (methyl substitution at piperidine’s 4-position).
  • Molecular Formula : C₁₇H₂₂N₆O₃ .
  • Key Differences: The 4-methoxyphenyl group introduces polarity compared to the hydrophobic 4-methylbenzyl in the target compound.

b) N²-[3-(Dimethylamino)Propyl]-6-(4-Methylpiperidin-1-yl)-5-Nitropyrimidine-2,4-diamine

  • Substituents: N²: 3-(Dimethylamino)propyl (flexible, tertiary amine-containing chain). C6: 4-Methylpiperidin-1-yl.
  • Molecular Formula : C₁₅H₂₇N₇O₂ .
  • Key Differences: The dimethylamino propyl chain enhances solubility in aqueous environments but reduces aromatic interactions compared to the 4-methylbenzyl group. The absence of a benzyl ring may reduce lipophilicity, impacting membrane permeability .

c) 6-(3,5-Dimethylpiperidin-1-yl)-N²-[3-(Morpholin-4-yl)Propyl]-5-Nitropyrimidine-2,4-diamine

  • Substituents :
    • N²: 3-(Morpholin-4-yl)propyl (polar morpholine ring).
    • C6: 3,5-Dimethylpiperidin-1-yl (bulky, symmetric substitution).
  • Molecular Formula : C₁₈H₃₁N₇O₃ .
  • The 3,5-dimethylpiperidin-1-yl group increases steric hindrance compared to the 3-methylpiperidin-1-yl group in the target compound, possibly affecting binding pocket accessibility .

Physicochemical Properties

Property Target Compound 4-Methoxyphenyl Derivative Dimethylamino Propyl Derivative 3,5-Dimethylpiperidinyl Derivative
Molecular Weight ~377.43 (estimated) 358.40 337.42 393.49
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (lower due to methoxy) ~1.9 (high polarity) ~2.5 (balanced polarity)
Hydrogen Bond Donors 3 3 4 4
Hydrogen Bond Acceptors 6 7 7 8

Biological Activity

N~2~-(4-methylbenzyl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which features a pyrimidine core substituted with a 4-methylbenzyl group and a 3-methylpiperidine moiety. This structural configuration is believed to influence its biological properties significantly.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth.
  • Antiviral Potential : The compound has been investigated for its antiviral effects, particularly against viruses such as the hepatitis C virus (HCV). Its mechanism may involve inhibiting viral entry or replication processes.
  • Anticancer Properties : There is emerging evidence that this compound may inhibit cancer cell proliferation. It is hypothesized to interfere with specific signaling pathways involved in tumor growth.

The biological activity of this compound is thought to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit protein kinase C theta (PKCθ), an enzyme implicated in several diseases including cancer and autoimmune disorders .
  • Receptor Modulation : It might modulate receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • DNA Interaction : Some studies suggest that it could bind to DNA or interfere with DNA replication processes, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
AntiviralShowed inhibition of HCV entry at low nanomolar concentrations.
AntimicrobialSignificant growth inhibition against multiple bacterial strains.
AnticancerInduced apoptosis in cancer cell lines through PKCθ inhibition.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary data indicate:

  • Absorption : The compound appears to be well absorbed when administered orally.
  • Metabolism : Initial studies suggest it undergoes metabolic transformations that could affect its bioavailability and efficacy.
  • Toxicity Profile : Toxicological evaluations are necessary to determine safe dosage ranges and identify any potential adverse effects.

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